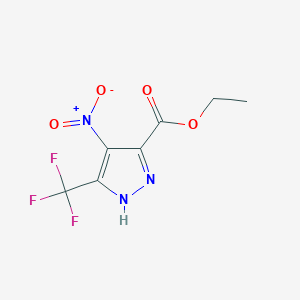
ethyl 4-nitro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-nitro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and an ethyl ester group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-nitro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the nitration of a suitable pyrazole precursor. One common method involves the reaction of 2-(3-amino-1H-pyrazol-5-yl)acetic acid with nitric acid to introduce the nitro group. This is followed by esterification with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-nitro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of ethyl 4-amino-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate.
Substitution: Formation of substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-nitro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4-nitro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitro-trifluoromethyl benzene: Similar in having a trifluoromethyl and nitro group but differs in the aromatic ring structure.
3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: Similar pyrazole structure but with different substituents, leading to different chemical properties.
Uniqueness
Ethyl 4-nitro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is unique due to the combination of its nitro, trifluoromethyl, and ethyl ester groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H6F3N3O4 |
|---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
ethyl 4-nitro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H6F3N3O4/c1-2-17-6(14)3-4(13(15)16)5(12-11-3)7(8,9)10/h2H2,1H3,(H,11,12) |
InChI Key |
HQLRSKMYONCVJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















